
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a hydroxy group, and a tetrahydronaphthalenyl moiety. It is primarily used in research and industrial applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate typically involves the reaction of 7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-ylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.
Analyse Chemischer Reaktionen
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-YL)carbamate can be compared with similar compounds such as:
Tert-butyl N-(5-amino-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate: This compound has an amino group instead of a hydroxy group, leading to different reactivity and applications.
Tert-butyl (7-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate: This compound has a different position for the hydroxy group, affecting its chemical properties.
Eigenschaften
Molekularformel |
C15H21NO3 |
|---|---|
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
tert-butyl N-(7-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-12-6-4-10-5-7-13(17)9-11(10)8-12/h4,6,8,13,17H,5,7,9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
YQMGZHRJZMHIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCC(C2)O)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



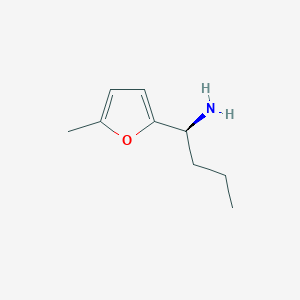
![5-Bromo-7-cyclopropyl-2-methyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13046399.png)

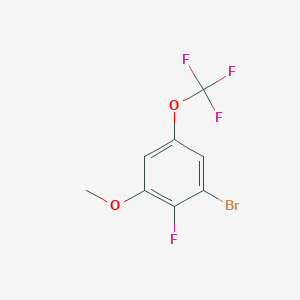
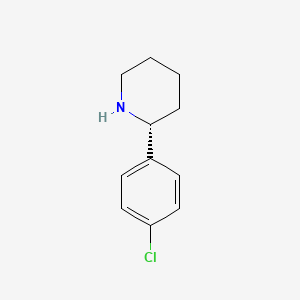
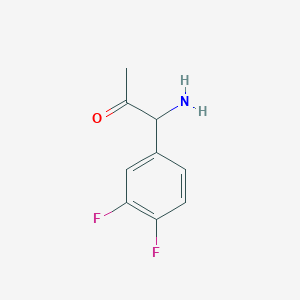

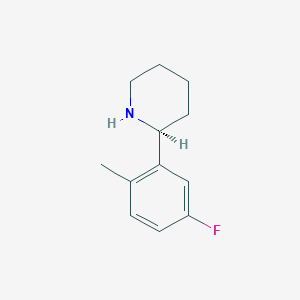
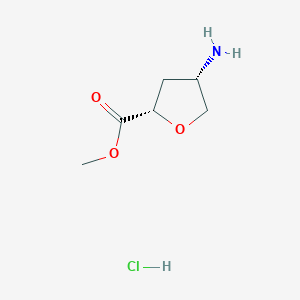


![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)
